(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,3-triazole moiety and linked via a methanone bridge to a 5-fluorobenzo[b]thiophen-2-yl group. The triazole group introduces hydrogen-bonding capabilities, which may improve target binding affinity. Structural verification of such compounds often employs SHELX programs for crystallographic refinement .
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-6-3-13(4-7-20)21-8-5-18-19-21/h1-2,5,8-10,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNPRCLDRMEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 337.36 g/mol. The structure features a piperidine ring linked to a triazole moiety and a fluorinated benzothiophene, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₅O |
| Molecular Weight | 337.36 g/mol |
| IUPAC Name | (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli , demonstrating effective inhibition. In a study evaluating related triazole compounds, several derivatives showed comparable or superior antibacterial activity compared to standard antibiotics such as ciprofloxacin and vancomycin .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structural components enhance its interaction with fungal cell membranes, leading to effective inhibition of fungal growth. In vitro studies have shown that triazole derivatives can inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines. It exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant antiproliferative activity. For instance, related compounds in the same class have shown IC50 values ranging from 6.2 µM to 43.4 µM against different cancer types .
The biological activity of the compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells:
- Inhibition of Enzyme Activity : The triazole ring structure is known to inhibit enzymes involved in the synthesis of ergosterol in fungi, disrupting cell membrane integrity.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit DNA synthesis in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.
Case Studies
A recent study synthesized various derivatives based on the triazole framework and assessed their biological activities:
- Study A : Evaluated the antibacterial efficacy against ESKAPE pathogens, highlighting that certain modifications led to enhanced potency against multidrug-resistant strains .
- Study B : Focused on anticancer properties, revealing that specific substitutions on the triazole ring significantly affected cytotoxicity profiles against breast and colon cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Core differences: Replaces benzo[b]thiophene with thiophene and piperidine with piperazine. Functional impact: The trifluoromethyl group on the phenyl ring enhances lipophilicity but may reduce solubility compared to the 5-fluoro substitution on benzo[b]thiophene. Piperazine’s additional nitrogen increases polarity but reduces conformational rigidity versus piperidine. Activity: Piperazine derivatives often exhibit improved receptor affinity due to hydrogen bonding, but reduced blood-brain barrier penetration.
- 4-(Benzo[d]thiazol-2-yl) Derivatives : Core differences: Replaces benzo[b]thiophene with benzothiazole. However, the lack of fluorine reduces metabolic stability.
Triazole-Containing Analogues
- Phenoxymethyl-Triazole-Thiazole Derivatives (9a–9e) : Core differences: Triazole is part of a phenoxymethyl linker instead of being directly attached to piperidine. Functional impact: The extended linker increases molecular flexibility, which may reduce binding specificity. Thiazole rings in 9a–9e offer additional sulfur-mediated interactions but lack the fluorinated aromatic system.
Fluorinated Aromatic Systems
- 5-Fluoro-3-(3-Fluorophenyl)-4H-chromen-4-one Derivatives : Core differences: Fluorinated chromenone replaces benzo[b]thiophene. Functional impact: Chromenone’s fused oxygen heterocycle provides distinct electronic properties, favoring interactions with kinases.
Key Challenges :
- Steric hindrance during piperidine functionalization.
- Purification of fluorinated intermediates due to lipophilicity.
Pharmacological and Physicochemical Properties
Crystallographic and Structural Analysis
- SHELX Refinement: Critical for confirming the triazole-piperidine dihedral angle (~60°) and methanone bridge geometry. Displacement parameters validate minimal steric clashes .
- Comparison with MK47 (Thiophene-Piperazine Methanone) : The piperidine ring in the target compound adopts a chair conformation, whereas piperazine derivatives exhibit boat-like distortions, affecting ligand-receptor docking.
Q & A
What are the key challenges in synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis of this compound involves coupling a 5-fluorobenzo[b]thiophene core with a triazole-substituted piperidine. Key challenges include low yields due to steric hindrance at the piperidine nitrogen and competing side reactions (e.g., triazole ring decomposition).
Methodological Answer :
- Coupling Strategy : Use a nucleophilic substitution reaction under reflux in THF, as demonstrated for analogous piperidine-triazole systems (reflux for 7–24 h, THF as solvent) .
- Purification : Employ vacuum filtration and hexane washing to isolate solids, followed by recrystallization in ethanol for purity .
- Yield Optimization : Monitor reaction progress via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) to terminate reactions at optimal conversion .
How can the structure of this compound be unequivocally confirmed, and what analytical techniques are critical?
Basic Research Focus
Structural confirmation requires a combination of spectroscopic and crystallographic methods.
Methodological Answer :
- 1H NMR : Compare chemical shifts of the triazole (δ ~7.5–8.0 ppm), piperidine (δ ~1.7–3.4 ppm), and benzo[b]thiophene protons (δ ~6.8–7.4 ppm) to literature data for analogous compounds .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the triazole-piperidine junction, using protocols from isostructural thiazole-triazole hybrids .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with fragmentation patterns matching calculated values .
What experimental designs are recommended for evaluating the biological activity of this compound?
Advanced Research Focus
Biological screening requires target-specific assays and controls for fluorinated heterocycles.
Methodological Answer :
- Kinase Inhibition Assays : Use ATP-competitive binding assays, as fluorobenzo[b]thiophene derivatives often target kinases. Include staurosporine as a positive control .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC50 values to non-fluorinated analogs to assess fluorine’s impact .
- Metabolic Stability : Perform microsomal incubation (e.g., rat liver microsomes) with LC-MS/MS analysis to quantify degradation .
How can researchers address poor solubility of this compound in aqueous media during in vitro studies?
Advanced Research Focus
Solubility challenges arise from the hydrophobic benzo[b]thiophene and triazole moieties.
Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes, as demonstrated for fluorophenyl-thiazole derivatives .
- Salt Formation : Explore hydrochloride salt formation at the piperidine nitrogen to enhance aqueous solubility .
What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Advanced Research Focus
SAR studies require systematic substitution of the triazole, piperidine, and fluorobenzo[b]thiophene groups.
Methodological Answer :
- Triazole Modifications : Replace 1H-1,2,3-triazole with 1,2,4-triazole and compare bioactivity, referencing thiophene-linked triazole SAR data .
- Fluorine Positional Scanning : Synthesize analogs with fluorine at benzo[b]thiophene positions 4, 6, or 7 to assess electronic effects .
- Piperidine Substitution : Introduce methyl or morpholine groups at the piperidine 4-position to probe steric and hydrogen-bonding effects .
How can computational methods predict the binding mode of this compound to biological targets?
Advanced Research Focus
Docking and MD simulations guide target identification.
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 3POZ) to prioritize targets .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the triazole-piperidine core to known inhibitors .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities for fluorobenzo[b]thiophene derivatives .
What are common pitfalls in reproducing synthetic protocols for this compound, and how can they be mitigated?
Basic Research Focus
Reproducibility issues stem from moisture sensitivity and variable reaction kinetics.
Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres .
- Reaction Monitoring : Track intermediates via in situ IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Batch Consistency : Standardize starting material purity (≥95% by HPLC) and stoichiometry (1:1.05 molar ratio) .
How can degradation pathways of this compound be characterized under physiological conditions?
Advanced Research Focus
Stability studies inform formulation and storage.
Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C, followed by LC-MS analysis .
- Light Sensitivity : Conduct ICH Q1B photostability testing in UV/VIS chambers (320–400 nm) .
- Metabolite ID : Use HR-MS/MS to identify hydrolytic cleavage products (e.g., piperidine-triazole fragments) .
What chromatographic techniques are optimal for resolving enantiomers of this compound?
Advanced Research Focus
Chiral separation is critical if the piperidine or triazole moieties induce asymmetry.
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) at 1.0 mL/min, monitoring at 254 nm .
- SFC : Supercritical CO2 with 20% methanol co-solvent for high-resolution separation of fluorinated analogs .
How does the fluorine atom at the benzo[b]thiophene 5-position influence electronic properties and bioactivity?
Advanced Research Focus
Fluorine’s electron-withdrawing effects modulate reactivity and target engagement.
Methodological Answer :
- Hammett Analysis : Compare σpara values for 5-F vs. 5-Cl/5-H analogs to quantify electronic effects on reaction rates .
- Biological Impact : Assess logP changes via shake-flask assays; fluorine reduces hydrophobicity, enhancing membrane permeability .
- Target Binding : Use fluorine NMR (19F-NMR) to probe interactions with aromatic residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
